molecular formula C11H13N3O2 B15246290 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one

5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one

Cat. No.: B15246290
M. Wt: 219.24 g/mol
InChI Key: GYMNHVWKHCTDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzyl hydrazine with ethyl chloroformate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to various reduced forms of the oxadiazole ring.

Scientific Research Applications

5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzyl alcohol
  • Benzyl alcohol
  • 1-(4-Aminobenzyl)-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-(4-Aminobenzyl)-3-ethyl-1,3,4-oxadiazol-2(3h)-one stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-[(4-aminophenyl)methyl]-3-ethyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H13N3O2/c1-2-14-11(15)16-10(13-14)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3

InChI Key

GYMNHVWKHCTDHP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)OC(=N1)CC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.